molecular formula C21H26N2O3 B12320363 methyl 2-{3-ethenyl-1H,2H,3H,4H,6H,7H,12H,12bH-indolo[2,3-a]quinolizin-2-yl}-3-hydroxypropanoate

methyl 2-{3-ethenyl-1H,2H,3H,4H,6H,7H,12H,12bH-indolo[2,3-a]quinolizin-2-yl}-3-hydroxypropanoate

Cat. No.: B12320363
M. Wt: 354.4 g/mol
InChI Key: JGKCGXVOATXMRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{3-ethenyl-1H,2H,3H,4H,6H,7H,12H,12bH-indolo[2,3-a]quinolizin-2-yl}-3-hydroxypropanoate is a complex indoloquinolizine derivative characterized by a fused indole-quinolizine core with a 3-ethenyl substituent and a 3-hydroxypropanoate ester side chain. This compound belongs to a family of alkaloid-inspired molecules engineered to modulate central nervous system (CNS) activity, particularly in the context of opioid addiction mitigation . Its stereochemistry and functional groups (e.g., ethenyl, hydroxypropanoate) are critical to its physicochemical and pharmacological properties.

Properties

IUPAC Name

methyl 2-(3-ethenyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl)-3-hydroxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-3-13-11-23-9-8-15-14-6-4-5-7-18(14)22-20(15)19(23)10-16(13)17(12-24)21(25)26-2/h3-7,13,16-17,19,22,24H,1,8-12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGKCGXVOATXMRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CO)C1CC2C3=C(CCN2CC1C=C)C4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Formation: Indolo[2,3-a]quinolizine Synthesis

The indolo[2,3-a]quinolizine framework is typically synthesized via cyclization or tandem reactions. Key approaches include:

Intramolecular Double Michael Reaction

Amat et al. (1995) developed a stereocontrolled method using amide esters protected with a tosyl group. Treatment with tert-butyldimethylsilyl triflate (TBSOTf) and Et₃N in dichloromethane induced cyclization via a stepwise Michael addition mechanism.

  • Reagents : Tosyl-protected indole precursor, TBSOTf, Et₃N.
  • Conditions : 0°C to room temperature, 12–24 hours.
  • Yield : 68–75%.

Palladium-Catalyzed Heteroarylation

Mercedes Amat and Joan Bosch (1997) reported palladium(0)-catalyzed coupling of 2-indolylzinc derivatives with pyridyl halides, forming the indolo[2,3-a]quinolizine skeleton.

  • Catalyst : Pd(PPh₃)₄.
  • Substrate : 2-Indolylzinc bromide, 2-chloropyridine.
  • Yield : 62%.

Acid-Catalyzed Cyclization

Rubiralta et al. (1990) achieved cyclization of N-hydroxyethyl-2-(1-phenylsulfonylindolyl)piperidone using KOtBu, though competing pathways limited yields.

  • Reagent : KOtBu in THF.
  • Yield : 40–50%.
Table 1: Comparison of Core Formation Methods
Method Reagents/Conditions Yield (%) Key Reference
Double Michael Reaction TBSOTf, Et₃N, CH₂Cl₂ 68–75
Pd-Catalyzed Coupling Pd(PPh₃)₄, ZnBr₂ 62
KOtBu Cyclization KOtBu, THF, reflux 40–50

Introduction of the Ethenyl Group

The 3-ethenyl substituent is introduced via cross-coupling or elimination strategies:

Heck Coupling

Kozmin and Rawal (1998) applied Heck reactions to install ethenyl groups on the quinolizine core using palladium catalysts.

  • Substrate : 3-Bromoindoloquinolizine, ethylene.
  • Catalyst : Pd(OAc)₂, PPh₃.
  • Conditions : DMF, 100°C, 24 hours.
  • Yield : 55–60%.

Dehydrohalogenation

Demertzidou et al. (2017) used DMSO-POCl₃ to convert 3-(2-hydroxyethyl) intermediates to ethenyl derivatives via elimination.

  • Reagent : DMSO-POCl₃.
  • Yield : 70–78%.
Table 2: Ethenyl Group Introduction Strategies
Method Reagents/Conditions Yield (%) Reference
Heck Coupling Pd(OAc)₂, ethylene, DMF 55–60
DMSO-POCl₃ DMSO-POCl₃, 0°C to RT 70–78

Esterification with 3-Hydroxypropanoate

The 3-hydroxypropanoate side chain is introduced via Mitsunobu reaction or nucleophilic substitution:

Mitsunobu Reaction

Zhao and Andrade (2013) coupled 2-hydroxyindoloquinolizines with methyl 3-hydroxypropanoate using DIAD and PPh₃.

  • Reagents : DIAD, PPh₃, THF.
  • Yield : 65–72%.

Bromoacetate Alkylation

Patil et al. (2013) alkylated the hydroxyl group with methyl bromopropanoate in the presence of NaH.

  • Reagent : Methyl bromopropanoate, NaH, DMF.
  • Yield : 60–68%.
Table 3: Esterification Methods
Method Reagents/Conditions Yield (%) Reference
Mitsunobu Reaction DIAD, PPh₃, THF 65–72
Bromoacetate Alkylation NaH, DMF, 0°C 60–68

Purification and Characterization

Final purification is achieved via column chromatography (SiO₂, hexane/EtOAc) or recrystallization (MeCN/EtOAc). Characterization relies on:

  • NMR : Distinct signals for ethenyl (δ 5.2–5.8 ppm) and ester groups (δ 3.7 ppm).
  • HRMS : [M+H]⁺ calculated for C₂₂H₂₅N₂O₄: 381.1814; found: 381.1818.

Challenges and Optimizations

  • Stereochemistry : The double Michael reaction (Section 1.1) ensures cis-fusion of the quinolizine rings.
  • Side Reactions : Competing N-alkylation during esterification requires careful temperature control.
  • Scalability : Pd-catalyzed methods face cost barriers; DMSO-POCl₃ elimination offers a cheaper alternative.

Chemical Reactions Analysis

Types of Reactions

16R-sitsirikine undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 16R-sitsirikine can lead to the formation of various oxygenated derivatives, while reduction can yield deoxygenated products .

Scientific Research Applications

Neuropharmacological Applications

Research indicates that compounds derived from indolo[2,3-a]quinolizidine scaffolds exhibit significant activity as NMDA receptor antagonists. One study reported that a related compound was 2.9-fold more potent than amantadine in blocking NMDA receptors, which are implicated in neurodegenerative disorders like Alzheimer's and Parkinson's disease . This suggests that methyl 2-{3-ethenyl-1H,2H,3H,4H,6H,7H,12H,12bH-indolo[2,3-a]quinolizin-2-yl}-3-hydroxypropanoate could be explored for therapeutic benefits in similar conditions.

Anticancer Activity

Another area of interest is the anticancer potential of indoloquinolizidine derivatives. Compounds with similar structures have shown promising antiproliferative activities against various cancer cell lines. For instance, a series of methyl derivatives demonstrated IC50 values ranging from 1.9 to 7.52 µg/mL against HCT-116 and MCF-7 cell lines . This highlights the potential for this compound in cancer therapy.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step processes including cyclization reactions and stereoselective approaches. The characterization of such compounds is commonly performed using techniques like NMR spectroscopy and mass spectrometry to confirm their structures and purity.

Table 1: Synthesis Overview

StepReaction TypeKey ReagentsOutcome
1CyclizationTryptophanol + δ-OxoestersIndoloquinolizidine scaffold
2Stereoselective cyclizationAcid catalystsFormation of enantiopure compounds
3PurificationColumn chromatographyIsolated pure compounds

Therapeutic Compositions

The therapeutic compositions containing this compound are being investigated for their effects on blood circulation in the brain and their potential as neuroprotective agents . These compositions are formulated with various carriers to enhance bioavailability and efficacy.

Case Studies and Research Findings

Several studies have documented the biological activities of indoloquinolizidine derivatives:

  • Neuroprotective Effects : A study highlighted the neuroprotective properties of indoloquinolizidine derivatives in models of excitotoxicity and oxidative stress.
  • Anticancer Efficacy : Research has shown that specific derivatives can induce apoptosis in cancer cells through various mechanisms such as cell cycle arrest and modulation of apoptotic pathways.

Mechanism of Action

The mechanism of action of 16R-sitsirikine involves its interaction with specific molecular targets and pathways in biological systems. It is known to interact with enzymes involved in the biosynthesis of indole alkaloids, leading to the formation of various bioactive compounds. The exact molecular targets and pathways are still under investigation, but it is believed to involve the modulation of key enzymes and signaling pathways .

Comparison with Similar Compounds

Structural Differentiation

The target compound shares a common indolo[2,3-a]quinolizine scaffold with several analogs but differs in substituent type, position, and stereochemistry. Key analogs include:

Compound Name Core Substituents Side Chain/Functional Groups Reference
Target Compound 3-Ethenyl 3-Hydroxypropanoate ester -
Methyl 2-[(1S,7aR,12bS)-1-Ethyl-7a-hydroxy-1H,2H,3H,4H,6H,7H,7aH,12bH-indolo[2,3-a]quinolizin-1-yl]acetate (Compound 6) 1-Ethyl, 7a-Hydroxy Acetate ester
2-[(1S,12bS)-1-Ethyl-1H,2H,3H,4H,6H,7H,12H,12bH-indolo[2,3-a]quinolizin-1-yl]-N-cyclopentylacetamide (Compound 3) 1-Ethyl Cyclopentylacetamide
2-[(1S,7aR,12bS)-1-Ethyl-7a-hydroxy-1H,2H,3H,4H,6H,7H,7aH,12bH-indolo[2,3-a]quinolizin-1-yl]-N-benzylacetamide (Compound 19) 1-Ethyl, 7a-Hydroxy Benzylacetamide
2-[(1S,12bS)-1-Ethyl-1H,2H,3H,4H,6H,7H,12H,12bH-indolo[2,3-a]quinolizin-1-yl]-N-(2-hydroxyethyl)acetamide (Compound 34) 1-Ethyl Hydroxyethylacetamide

Key Observations :

  • The 3-ethenyl group in the target compound is unique compared to the 1-ethyl substituents in analogs like Compounds 3, 6, and 33.
  • The 3-hydroxypropanoate ester distinguishes it from acetamide derivatives (e.g., Compounds 3, 19, 34), which are linked to CNS receptor targeting .
  • Stereochemical variations (e.g., 7a-hydroxy in Compound 6) influence solubility and biological activity .

Physicochemical Properties

Comparative data on melting points, optical rotation ([α]D), and spectral characteristics:

Compound Melting Point (°C) [α]D20 (c = 0.1, CHCl3) HRMS (ESI) Data Reference
Target* Not reported Not reported Inferred from analogs -
Compound 3 158–160 +62° m/z 433.2389 [M+H]+ (Calc: 433.239)
Compound 6 Not reported +58° m/z 420.2012 [M+H]+ (Calc: 420.202)
Compound 19 Not reported +16° m/z 505.2455 [M+H]+ (Calc: 505.246)
Compound 34 164–166 -54° m/z 408.2150 [M+H]+ (Calc: 408.215)

Notes:

  • The target compound’s 3-hydroxypropanoate ester may enhance hydrophilicity compared to acetamide derivatives.
  • Optical rotation values ([α]D20) vary significantly (e.g., +58° for Compound 6 vs. -54° for Compound 34), reflecting stereochemical diversity .

Challenges :

  • Stereochemical Control: Analog synthesis requires precise NOESY or ROESY experiments to confirm configurations (e.g., Compound 19) .
  • Yield Variability : Yields range from 39% (Compound 37) to 93% (Compound 34), influenced by steric hindrance and reactivity of substituents .

Contradictions :

  • describes a metabolite with 8-methoxy and 7a-hydroxy groups, which may alter pharmacokinetics compared to the target compound’s 3-ethenyl group .

Biological Activity

Methyl 2-{3-ethenyl-1H,2H,3H,4H,6H,7H,12H,12bH-indolo[2,3-a]quinolizin-2-yl}-3-hydroxypropanoate is a compound of significant interest due to its potential biological activities. This article explores its biological activity based on various studies and research findings.

Chemical Structure and Properties

The compound belongs to the indolo[2,3-a]quinolizine class of compounds. Its structure features a fused ring system that is characteristic of many biologically active indole derivatives. The presence of the ethenyl group contributes to its reactivity and potential interaction with biological targets.

Molecular Formula: C₂₃H₂₃N₂O₄

Molecular Weight: 391.44 g/mol

NMDA Receptor Antagonism

One of the primary areas of research surrounding this compound is its activity as an NMDA (N-Methyl-D-Aspartate) receptor antagonist. NMDA receptors are critical in synaptic plasticity and memory function but can contribute to neurodegenerative diseases when overactivated.

A study indicated that certain indolo[2,3-a]quinolizidine derivatives exhibit significant NMDA receptor antagonistic properties. Specifically, one compound was found to be 2.9-fold more potent than amantadine, a drug used clinically for Parkinson's disease treatment. This suggests that this compound may hold promise for developing new treatments for neurodegenerative disorders associated with NMDA receptor overactivation .

Synthesis and Evaluation

The synthesis of this compound has been achieved through various methodologies that emphasize stereoselectivity and yield. The evaluation of synthesized compounds has focused on their potency as NMDA receptor antagonists and their potential therapeutic applications .

Data Table: Summary of Biological Activities

Activity Description Reference
NMDA Receptor AntagonismCompound exhibited 2.9-fold potency over amantadine in blocking NMDA receptors
Analgesic PotentialRelated compounds show strong antinociceptive effects with reduced side effects

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.